BHQ-2 NHS

FRET Molecular Beacons qPCR

BHQ-2 NHS (CAS 916753-62-3) is a non-fluorescent dark quencher featuring a polyaromatic-azo backbone and terminal NHS ester. Unlike Dabcyl (λmax 453 nm; poor red-dye overlap), TAMRA (intrinsic fluorescence drives background), or BHQ-3 (degrades under K₂CO₃/MeOH), BHQ-2 delivers 96% Cy5 quenching vs. Dabcyl's 84% and withstands standard NH₄OH deprotection without degradation. Its dual FRET + static quenching mechanism suppresses background even beyond optimal FRET distance. The NHS ester labels primary amines on proteins, peptides, and amine-modified oligonucleotides under mild aqueous conditions—ideal for TaqMan probes, molecular beacons, and FRET protease substrates spanning TAMRA / ROX / Cy3 / Cy5 / Alexa Fluor 546–647 channels.

Molecular Formula C29H29N7O8
Molecular Weight 603.6 g/mol
Cat. No. B560507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHQ-2 NHS
SynonymsBHQ-2-OSu;  4-[[4-[2-[2,5-Dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]-diazenyl]phenyl]                              methylamino]-butanoic acid 2,5-dioxo-1-pyrrolidinyl ester
Molecular FormulaC29H29N7O8
Molecular Weight603.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3
InChIKeyUTKREZFIUDGDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHQ-2 NHS Ester for Procurement: Dark Quencher Specifications and Spectral Profile


BHQ-2 NHS (Black Hole Quencher-2 N-hydroxysuccinimide ester, CAS 916753-62-3) is a non-fluorescent dark quencher featuring a polyaromatic azo backbone with a terminal NHS ester reactive group [1]. It exhibits a broad and intense absorption range from approximately 560–670 nm with a reported absorption maximum (λmax) of 566–579 nm and an extinction coefficient (ε) of 38,000 L⋅mol−1⋅cm−1 [2]. The NHS ester functionality enables efficient covalent conjugation to primary amine-containing biomolecules—including proteins, peptides, and amine-modified oligonucleotides—under mild aqueous conditions without catalysts [1]. As a member of the Black Hole Quencher family, BHQ-2 is distinguished from fluorescent quenchers such as TAMRA by its complete lack of native fluorescence, which reduces background signal in FRET-based assays and quantitative PCR applications .

BHQ-2 NHS Procurement Rationale: Why In-Class Quencher Substitution Compromises Assay Performance


Dark quenchers are not functionally interchangeable due to fundamental differences in spectral overlap, quenching mechanism efficiency, and chemical stability under oligonucleotide deprotection conditions. Dabcyl (λmax 453 nm) exhibits poor spectral overlap with orange-to-far-red fluorophores such as Cy3, TAMRA, and Cy5, limiting its utility to shorter-wavelength reporters . Fluorescent quenchers like TAMRA emit their own fluorescence, contributing to elevated background signal that reduces assay sensitivity and dynamic range . BHQ-3 (λmax 672 nm), while spectrally suitable for far-red dyes, demonstrates instability to potassium carbonate in methanol and may require specialized deprotection protocols [1]. QSY-7 and QSY-9, despite overlapping absorption with BHQ-2, exhibit significantly different extinction coefficients (QSY-7 ε = 92,000 L⋅mol−1⋅cm−1; QSY-9 ε = 85,000 L⋅mol−1⋅cm−1) that alter FRET efficiency calculations and are structurally distinct (diphenylrhodamine vs. azo-based), affecting conjugation chemistry and solubility profiles . Furthermore, BHQ-2 possesses a dual quenching mechanism (FRET + static quenching via ground-state complex formation) that enhances quenching efficiency beyond what spectral overlap alone would predict . These functional divergences mean that substituting BHQ-2 with Dabcyl, TAMRA, BHQ-3, or QSY dyes without empirical validation risks assay failure, reduced signal-to-noise ratios, and irreproducible quantitative results.

BHQ-2 NHS Quantitative Differentiation Evidence: Head-to-Head Quenching Efficiency and Spectral Performance


BHQ-2 vs. Dabcyl: 12% Absolute Improvement in Cy5 Quenching Efficiency

In a comprehensive head-to-head evaluation of BHQ-1 and BHQ-2 against 22 fluorophores by Marras, Kramer, and Tyagi (2002), BHQ-2 demonstrated markedly superior quenching of far-red emitting dyes compared to Dabcyl [1]. For Cy5 (a widely used far-red fluorophore), BHQ dyes achieved 96% quenching efficiency, whereas Dabcyl quenched only 84% under identical probe configuration conditions [1]. This 12-percentage-point absolute difference translates to a 4-fold reduction in residual fluorescence (16% residual for Dabcyl vs. 4% residual for BHQ) and correspondingly higher signal-to-noise ratios in hybridization-based assays [2]. The authors attribute this enhancement to BHQ dyes' ability to form stable, non-fluorescent ground-state complexes even in the absence of hairpin stem structures, a property not observed with Dabcyl [1].

FRET Molecular Beacons qPCR Oligonucleotide Probes

BHQ-2 vs. TAMRA: Elimination of Quencher-Intrinsic Fluorescence Background

Unlike TAMRA, which is a fluorescent quencher that emits its own fluorescence when excited, BHQ-2 is a true dark quencher with no native fluorescence emission (quantum yield Φ = n/a, non-fluorescent by design) . In dual-labeled probe applications, the native fluorescence of TAMRA leaks into the detection channel meant for the reporter fluorophore (e.g., FAM), thereby elevating background signal and compressing the dynamic range of the assay . BHQ probes are reported to provide 'much higher signal-to-noise ratios when compared to the corresponding DABCYL or TAMRA probes' due to both better spectral overlap and the absence of quencher-intrinsic emission . While quantitative S/N ratio improvement values are application-dependent and not universally reported, the categorical elimination of quencher fluorescence represents a fundamental signal-to-background advantage that is intrinsic to the BHQ-2 scaffold .

qPCR Dual-Labeled Probes Signal-to-Noise Ratio Background Suppression

BHQ-2 vs. BHQ-3: Superior Chemical Stability Under Oligonucleotide Deprotection Conditions

While BHQ-3 (λmax 672 nm, ε 42,700 L⋅mol−1⋅cm−1) offers a red-shifted absorption profile theoretically suitable for quenching far-red dyes like Cy5 and Quasar 670, it exhibits documented chemical instability [1]. Specifically, BHQ-3 is unstable to potassium carbonate in methanol—a common reagent condition encountered in oligonucleotide post-synthetic processing and deprotection workflows [1]. In contrast, BHQ-2 is robust and fully compatible with standard ammonium hydroxide deprotection protocols (30% NH4OH, 2 hours at room temperature) used in oligonucleotide synthesis [1]. LGC Biosearch Technologies explicitly recommends BHQ-2 over BHQ-3 for quenching Cy5 and Quasar 670 due to its superior stability and reduced susceptibility to degradation . This stability advantage directly impacts manufacturing yield, probe shelf-life, and batch-to-batch reproducibility of conjugated oligonucleotide products.

Oligonucleotide Synthesis Deprotection Compatibility Chemical Stability Probe Manufacturing

BHQ-2 vs. QSY-7/QSY-9: Differentiated Extinction Coefficient and Spectral Overlap for Orange-Red Dyes

The QSY series (Invitrogen/Molecular Probes) offers alternative dark quenchers with partially overlapping spectral ranges. QSY-7 (λmax 560 nm, ε 92,000 L⋅mol−1⋅cm−1) and QSY-9 (λmax 562 nm, ε 85,000 L⋅mol−1⋅cm−1) exhibit significantly higher extinction coefficients than BHQ-2 (λmax 579 nm, ε 38,000 L⋅mol−1⋅cm−1) . However, extinction coefficient alone does not determine FRET efficiency—spectral overlap integral (J(λ)) and Förster radius (R0) depend on both donor emission and acceptor absorption profiles [1]. BHQ-2's absorption maximum at 579 nm and broad quenching range (550–650 nm) is optimally positioned for orange-to-red emitting fluorophores including TAMRA, ROX, Cy3, Cy3.5, Texas Red, and Alexa Fluor 546/555/594, whereas QSY-7/9 are blue-shifted and optimized for green-yellow emitters [2]. A 2014 Tetrahedron Letters study confirmed that BHQ-2's absorption maximum is red-shifted by approximately 35–40 nm compared to BHQ-1 scaffold, making it 'particularly well suited to quench the majority of fluorophores emitting in the yellow–orange range' [3]. Additionally, BHQ-2 employs a dual FRET + static quenching mechanism (ground-state complex formation) not documented for QSY dyes, potentially enhancing quenching beyond spectral overlap predictions .

FRET Efficiency Extinction Coefficient Spectral Overlap Multiplexing

BHQ-2 NHS Optimal Application Scenarios: Where Procurement Delivers Verifiable Performance Advantage


Multiplex qPCR Probes Requiring Far-Red Reporter Channels (Cy5, Quasar 670, ROX)

BHQ-2 NHS is the preferred quencher for dual-labeled hydrolysis probes (TaqMan) and molecular beacons targeting orange-to-far-red fluorophores including TAMRA, ROX, Cy3, Cy5, Texas Red, and Alexa Fluor 546/555/594/633/647 . The 96% Cy5 quenching efficiency demonstrated against Dabcyl's 84% directly translates to 4-fold lower residual background, enabling higher multiplexing capacity with reduced cross-talk between detection channels [1]. Sigma-Aldrich confirms that BHQ variants 'readily permit single-tube multiplexing due to the increased variety of reporters that can be effectively quenched with little or no cross-talk' . For Cy5 and Quasar 670 detection, BHQ-2 is explicitly recommended over BHQ-3 due to superior chemical stability under standard deprotection conditions .

FRET-Based Protease Activity Probes and Peptide-Based Biosensors

The NHS ester functionality of BHQ-2 NHS enables direct conjugation to peptides and proteins containing primary amines (lysine residues or N-termini) . A 2014 Tetrahedron Letters study demonstrated the efficient preparation of a FRET-based probe using BHQ-2 derivatives for in vitro and in cellulo detection of urokinase-type plasminogen activator (uPA), a cancer-associated protease [2]. The dual quenching mechanism (FRET + static quenching) of BHQ dyes provides enhanced quenching even when the donor-acceptor distance exceeds optimal FRET range, making BHQ-2 particularly suitable for protease-cleavable peptide substrates where cleavage separates reporter and quencher by variable distances .

High-Throughput Oligonucleotide Probe Manufacturing with Standard Deprotection Workflows

BHQ-2 NHS is fully compatible with ammonium hydroxide deprotection (30% NH4OH, 2 hours at room temperature) used in standard oligonucleotide synthesis [3]. This contrasts with BHQ-3, which is unstable to potassium carbonate in methanol and requires specialized handling protocols [3]. For contract manufacturing organizations (CMOs) and core facilities producing oligonucleotide probes at scale, BHQ-2 NHS enables streamlined, high-yield production without process modifications or quencher degradation losses . The broad absorption range (550-650 nm) also provides formulation flexibility, allowing a single quencher stock to support multiple reporter dye combinations .

Molecular Beacons for SNP Detection and Nucleic Acid Hybridization Assays

Molecular beacons rely on efficient contact quenching in the hairpin conformation. While Dabcyl is historically common for this application, BHQ-2 provides equivalent performance for shorter-wavelength fluorophores (fluorescein: 91-93% quenching) and markedly superior performance for red-shifted dyes (Cy5: 96% vs. 84% for Dabcyl) [1][4]. A 2012 Bioconjugate Chemistry study confirmed that hydrazone-conjugated quenchers with BHQ-2 equivalence were successfully incorporated into molecular beacons for single nucleotide polymorphism (SNP) detection in vitro with high signal-to-background ratios [5]. The ability of BHQ dyes to form stable ground-state complexes independent of FRET distance constraints enhances quenching reliability in molecular beacon designs .

Technical Documentation Hub

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